molecular formula C13H18ClNO2 B11857758 tert-Butyl 2-(chloromethyl)benzylcarbamate

tert-Butyl 2-(chloromethyl)benzylcarbamate

Cat. No.: B11857758
M. Wt: 255.74 g/mol
InChI Key: UPKKHHKYJLOQIG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(chloromethyl)benzylcarbamate (CAS 1702674-52-9) is a versatile chemical building block of significant interest in modern organic and medicinal chemistry. This compound, with the molecular formula C13H18ClNO2 and a molecular weight of 255.74, features a benzyl carbamate scaffold protected by a tert-butyloxycarbonyl (Boc) group, and a reactive chloromethyl handle on the aromatic ring. Its primary research value lies in its dual functionality; the Boc-carbamate serves as a robust yet readily removable protecting group for amines, a fundamental transformation in multi-step synthetic sequences, particularly in peptide-mimetic chemistry . Concurrently, the chloromethyl group offers a versatile site for further functionalization, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. In drug discovery, carbamate groups are critical structural motifs found in many approved therapeutics and prodrugs. They are prized for their superior chemical and proteolytic stability compared to amides, which contributes to improved metabolic stability and pharmacokinetic properties of drug candidates . Researchers utilize this specific compound in the design and synthesis of potential enzyme inhibitors, leveraging the carbamate as a key peptide bond surrogate that can participate in critical hydrogen-bonding interactions with biological targets . Furthermore, benzene-based carbamate derivatives are actively investigated for their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for conditions such as Alzheimer's disease . The compound must be stored sealed in a dry environment at 2-8°C to maintain stability. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

tert-butyl N-[[2-(chloromethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16)

InChI Key

UPKKHHKYJLOQIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1CCl

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl 2 Chloromethyl Benzylcarbamate and Analogous Architectures

Construction of the tert-Butyl Carbamate (B1207046) Moiety

The tert-butyl carbamate (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its installation on a primary or secondary amine, such as the benzylamine (B48309) precursor to the title compound, can be achieved through several reliable methods.

Formation via Reactions with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most common and efficient method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). wikipedia.orgorgsyn.org This reaction is widely applicable and known for its high yields and mild conditions. The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride (B1165640), leading to the formation of the carbamate and the release of tert-butanol (B103910) and carbon dioxide.

The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amine, thereby facilitating the reaction. Common bases include sodium bicarbonate, sodium hydroxide, and 4-(dimethylamino)pyridine (DMAP). wikipedia.orgsigmaaldrich.com The choice of solvent is flexible, with aqueous systems, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dichloromethane (B109758) being frequently employed. wikipedia.org For instance, the protection of an amine can be achieved by stirring a mixture of the amine and Boc₂O in an aqueous solution with a base like sodium bicarbonate. wikipedia.org Alternatively, the reaction can be performed in an organic solvent such as acetonitrile with DMAP as a catalyst. wikipedia.org

Amine SubstrateReagentsSolventBaseOutcome
Primary/Secondary AmineDi-tert-butyl dicarbonate (Boc₂O)Water, THF, Acetonitrile, DichloromethaneSodium Bicarbonate, Sodium Hydroxide, DMAPFormation of N-tert-butoxycarbonyl (Boc) derivative

This table summarizes common conditions for the Boc-protection of amines using di-tert-butyl dicarbonate.

The reaction of Boc₂O with amines in the presence of DMAP has been extensively studied, and while it is highly effective for forming N-Boc derivatives, the reaction conditions can sometimes lead to the formation of other products depending on the substrate and reaction parameters. orgsyn.org

Alternative Carbamate Synthesis Protocols (e.g., Curtius Rearrangement, Amination/Carboxylation)

While the use of Boc anhydride is prevalent, alternative methods for the synthesis of carbamates, including tert-butyl carbamates, are available and can be advantageous in certain synthetic contexts.

Curtius Rearrangement: The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.gov This isocyanate can then be trapped with an alcohol, such as tert-butanol, to yield the corresponding carbamate. nih.gov This method is valued for its tolerance of a wide range of functional groups and its stereospecificity. nih.gov

The acyl azide precursor is typically generated in situ from the corresponding carboxylic acid. A common reagent for this one-pot conversion is diphenylphosphoryl azide (DPPA). nih.gov The process involves the reaction of the carboxylic acid with DPPA to form the acyl azide, which then undergoes thermal or photochemically induced rearrangement to the isocyanate. Subsequent reaction with tert-butanol affords the desired tert-butyl carbamate.

Starting MaterialKey ReagentIntermediateTrapping AgentProduct
Carboxylic AcidDiphenylphosphoryl azide (DPPA)Acyl azide -> Isocyanatetert-butanoltert-Butyl carbamate

This table outlines the key steps in the synthesis of a tert-butyl carbamate via the Curtius rearrangement.

Amination/Carboxylation: Direct carboxylation of amines to form carbamates is another synthetic strategy. While less common for the synthesis of tert-butyl carbamates due to the gaseous nature of carbon dioxide and the stability of the resulting carbamic acid, specialized methods have been developed. These can involve the use of phosgene (B1210022) or its equivalents, followed by reaction with tert-butanol. However, the toxicity of phosgene often makes other methods preferable.

Regioselective Introduction of the 2-(Chloromethyl) Group

A critical step in the synthesis of tert-Butyl 2-(chloromethyl)benzylcarbamate is the selective introduction of the chloromethyl group at the ortho position of the benzyl (B1604629) ring.

Chlorination Reactions of 2-(Hydroxymethyl)benzyl Precursors

A plausible and direct route to the 2-(chloromethyl) group is the chlorination of a corresponding 2-(hydroxymethyl)benzyl precursor. This precursor would already contain the tert-butyl carbamate moiety. Several methods are available for the selective chlorination of benzylic alcohols in the presence of other functional groups.

One effective method involves the use of thionyl chloride (SOCl₂). google.com The reaction of tert-butyl esters with thionyl chloride at room temperature can selectively produce acid chlorides, highlighting the reagent's utility in transformations involving tert-butyl functional groups. google.com Another mild and highly chemoselective method for the chlorination of benzylic alcohols utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO). This system is known to be rapid and high-yielding, proceeding under neutral conditions which are compatible with acid-labile protecting groups like the Boc group.

A Chinese patent describes the preparation of tert-butyl 4-chloromethylbenzoate, where a 4-chloromethyl benzoic acid is reacted with thionyl chloride and then with potassium tert-butoxide. orgsyn.org While this is for the para-isomer and a different functional group, it demonstrates the use of thionyl chloride in similar systems.

Strategies for Ortho-Functionalization of Benzyl Systems

Achieving regioselective functionalization at the ortho position of a substituted benzene (B151609) ring is a common challenge in organic synthesis. Directed ortho-metalation (DoM) is a powerful strategy to address this. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with an electrophile.

The carbamate group is known to be an effective directing group for ortho-metalation. Therefore, a synthetic strategy could involve the protection of benzylamine with Boc anhydride to form N-Boc-benzylamine. Subsequent treatment with a strong base like n-butyllithium would lead to lithiation at the ortho position. Quenching this lithiated intermediate with a suitable chloromethylating agent, such as chloromethyl methyl ether or a related electrophile, would introduce the desired 2-(chloromethyl) group.

Total Synthesis Approaches to the this compound Scaffold

A likely synthetic pathway would start from 2-(hydroxymethyl)benzylamine. The synthesis would proceed in two key steps:

Boc Protection: The first step would involve the protection of the primary amine of 2-(hydroxymethyl)benzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as sodium bicarbonate or triethylamine, in a solvent like dichloromethane or THF. This would yield tert-butyl 2-(hydroxymethyl)benzylcarbamate. A Chinese patent details a similar transformation where N-BOC-D-serine is reacted with benzylamine, demonstrating the formation of a tert-butyl carbamate in the presence of a benzyl group.

Chlorination: The second step would be the chlorination of the benzylic alcohol in tert-butyl 2-(hydroxymethyl)benzylcarbamate. This could be effectively achieved using thionyl chloride or the TCT/DMSO system as previously described. These reagents are known for their selectivity towards benzylic alcohols and their compatibility with the acid-sensitive Boc protecting group. The reaction of tert-butyl esters with thionyl chloride to form acid chlorides provides a precedent for the stability of the tert-butyl group under these conditions. google.com

An alternative starting material could be 2-aminobenzyl alcohol, which would first be N-protected with Boc anhydride, followed by chlorination of the alcohol functionality.

The commercial availability of this compound with the CAS number 1702674-52-9 suggests that a well-defined synthetic protocol exists, likely within the patent literature or proprietary industrial processes. nih.gov

Stereochemical Control in Synthesis

The introduction of chirality into a molecule is a critical step in the synthesis of many biologically active compounds. For structures analogous to this compound, where a stereocenter could be introduced, several asymmetric synthetic strategies can be envisioned. While specific literature on the enantioselective synthesis of this compound is not prevalent, general methodologies for the asymmetric synthesis of chiral amines and related structures provide a strong foundation for developing such routes.

One powerful and widely adopted method for the asymmetric synthesis of chiral amines is the use of chiral auxiliaries, such as the tert-butanesulfinamide developed by the Ellman lab. yale.edu This methodology involves the condensation of the chiral sulfinamide with an aldehyde or ketone, followed by diastereoselective reduction of the resulting N-sulfinyl imine and subsequent removal of the auxiliary to afford the chiral amine with high enantiopurity. yale.edu This approach has proven to be robust and scalable for a vast array of amine-containing compounds. yale.edu

Another prominent strategy involves catalytic asymmetric reactions. For instance, the asymmetric aza-Henry reaction, which forms a carbon-carbon bond between a nitroalkane and an imine, can be used to generate chiral β-nitroamines. These intermediates can then be further elaborated into the desired chiral amine products. Recent advancements have demonstrated that amino acid-derived quaternary ammonium (B1175870) salts can catalyze this reaction with low catalyst loading and under mild conditions, achieving good to excellent yields and moderate to good enantioselectivities. frontiersin.org This method has been successfully applied to the gram-scale synthesis of trifluoromethyl β-nitroamines. frontiersin.org

Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) presents a versatile tool for the enantioselective synthesis of molecules containing chiral centers. This reaction has been employed to create α,α-disubstituted piperazin-2-ones with high yields and enantioselectivity using a chiral Pd-catalyst. rsc.org The principles of such catalytic systems could be adapted to introduce stereocenters in analogs of this compound.

The following table outlines potential asymmetric routes to chiral analogs of this compound, based on established methodologies.

Asymmetric Strategy Key Reagents/Catalysts General Approach Potential Advantages
Chiral Auxiliary(R)- or (S)-tert-ButanesulfinamideCondensation with an appropriate aldehyde, diastereoselective reduction, and auxiliary removal. yale.eduHigh enantioselectivity, broad substrate scope, and proven scalability. yale.edu
Asymmetric aza-Henry ReactionAmino acid-derived quaternary ammonium saltsReaction of an N-Boc protected imine with a nitroalkane, followed by reduction of the nitro group. frontiersin.orgMild reaction conditions, low catalyst loading, and potential for gram-scale synthesis. frontiersin.org
Asymmetric AlkylationSultam Boc-sarcosinateAlkylation using a suitable electrophile to introduce the desired side chain with high optical purity. nih.govHigh optical purity of the resulting amino acid derivatives. nih.gov
Catalytic Asymmetric ReductionChiral transition metal catalysts (e.g., Ru, Rh)Asymmetric hydrogenation of a prochiral enamine or imine precursor.High turnover numbers and enantioselectivities.

Process Optimization and Scalability in Laboratory Synthesis

The transition of a synthetic route from a small-scale laboratory procedure to a more optimized and scalable process is a critical aspect of chemical development. For the laboratory synthesis of this compound and its analogs, several factors must be considered to ensure efficiency, reproducibility, and safety.

A key aspect of process optimization involves the careful selection and control of reaction parameters. For instance, in the synthesis of related N-Boc protected compounds, temperature control has been shown to be crucial. A patent describing the synthesis of a chiral intermediate for lacosamide (B1674222) details a reaction sequence where the initial formation of a mixed anhydride is carried out at 0-5°C, followed by a subsequent reaction at a slightly elevated temperature of 10-15°C to ensure completion. google.com This precise temperature management is vital for minimizing side reactions and maximizing yield.

The choice of solvent and reagents also plays a significant role. In the same patent, anhydrous ethyl acetate (B1210297) is used as the solvent, and N-methylmorpholine serves as the base for the formation of the mixed anhydride with isobutyl chloroformate. google.com The use of readily available and easily removable solvents is a key consideration for scalability.

Purification methods are another critical component of process optimization. The patent highlights the use of extraction and washing with dilute hydrochloric acid and brine to remove impurities, followed by crystallization to obtain the final product with high purity and in good yield (93.1%). google.com Crystallization is often a preferred method for purification on a larger scale as it can be more efficient and cost-effective than chromatographic techniques.

The table below summarizes key parameters and their typical considerations for the process optimization and laboratory scale-up of the synthesis of this compound and its analogs, drawing from examples in the synthesis of related compounds.

Parameter Considerations for Optimization and Scalability Example from Analogous Syntheses
Temperature Precise control to minimize side products and maximize yield.Reaction conducted at 0-5°C and subsequently at 10-15°C. google.com
Solvent Use of readily available, easily removable, and safe solvents.Anhydrous ethyl acetate used as the reaction solvent. google.com
Reagents Stoichiometry optimization, use of cost-effective and less hazardous reagents.N-methylmorpholine as a base and isobutyl chloroformate for mixed anhydride formation. google.com
Reaction Time Monitoring reaction progress to determine the optimal time for quenching and work-up.Reaction continued for 2 hours at each temperature stage. google.com
Work-up & Purification Development of efficient extraction, washing, and crystallization procedures.Extraction, washing with dilute acid and brine, and crystallization from hexane/ethyl acetate. google.com

Chemical Reactivity and Mechanistic Pathways of Tert Butyl 2 Chloromethyl Benzylcarbamate

Reactivity Profile of the Benzylic Chloromethyl Functionality

The presence of a chloromethyl group attached to a benzene (B151609) ring defines the primary reactivity of this part of the molecule. The benzylic position makes the chlorine atom a good leaving group, susceptible to various reactions.

Nucleophilic Substitution Reactions (SN2 and SN1 Considerations)

The benzylic chloride in tert-butyl 2-(chloromethyl)benzylcarbamate is highly susceptible to nucleophilic substitution. This reactivity is primarily due to the stability of the potential benzylic carbocation intermediate that could be formed. The reaction can proceed through either an SN1 or SN2 mechanism, and the predominant pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

In a typical SN2 reaction , a strong nucleophile directly attacks the carbon atom bonded to the chlorine, leading to inversion of stereochemistry if the carbon were chiral. For instance, it can react with primary amines to yield the corresponding secondary amine.

Under conditions that favor carbocation formation, such as in the presence of a polar, protic solvent and a weak nucleophile, the reaction may have more SN1 character . The departure of the chloride ion forms a resonance-stabilized benzylic carbocation. This intermediate is then attacked by the nucleophile.

The versatility of this functionality is demonstrated in its reaction with a variety of nucleophiles. For example, it has been used in the synthesis of isoindolinones through reaction with carbon monoxide and a nitrogen source under palladium catalysis.

Electrophilic Reactivity and Further Derivatization

While the chloromethyl group's primary role is as an electrophile in substitution reactions, the aromatic ring itself can undergo electrophilic substitution. However, the carbamate (B1207046) and chloromethyl groups are ortho, para-directing, but the steric hindrance may influence the position of further substitution. The primary electrophilic site remains the benzylic carbon.

Further derivatization is readily achieved by substituting the chloride with other functional groups. This allows for the introduction of a wide array of functionalities, making it a valuable building block in the synthesis of more complex molecules.

Intramolecular Cyclization and Ring-Forming Reactions

A key application of this compound is in intramolecular cyclization reactions to form nitrogen-containing heterocycles. Following the deprotection of the Boc group, the resulting primary amine can act as an internal nucleophile. This nucleophilic amine can then attack the electrophilic benzylic carbon, displacing the chloride and forming a new ring.

This strategy is commonly employed for the synthesis of isoindoline (B1297411) derivatives. The process involves an initial deprotection step to free the amine, which is then able to undergo an intramolecular SN2 reaction. This cyclization is an efficient method for constructing the five-membered heterocyclic ring system of isoindoline.

Transformations Involving the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Acid-Labile Deprotection Strategies and Selectivity

The Boc group is characteristically labile in the presence of strong acids. This deprotection proceeds through a mechanism involving the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine.

Common reagents used for Boc deprotection include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in a solvent such as dioxane or methanol. The choice of acid and solvent can be tuned to achieve selectivity, especially in molecules with multiple acid-sensitive groups. The reaction is typically clean and proceeds with high yield.

The selectivity of the deprotection is a crucial aspect. While the Boc group is readily removed with strong acids, other functional groups in the molecule might also be sensitive to acidic conditions. However, the Boc group's high sensitivity to acid allows for its removal while leaving other, less reactive protecting groups intact.

Orthogonal Protection/Deprotection Methodologies

In the synthesis of complex molecules, it is often necessary to protect multiple functional groups and then deprotect them selectively. Orthogonal protection strategies involve using protecting groups that can be removed under different conditions.

The Boc group is a key component of many orthogonal protection schemes. For example, it can be used in conjunction with protecting groups that are stable to acid but labile to bases (e.g., Fmoc) or to hydrogenolysis (e.g., Cbz). The Boc group would be removed with acid, leaving the other protecting groups untouched. This allows for the selective unmasking and subsequent reaction of different functional groups within the same molecule, which is a cornerstone of modern synthetic organic chemistry.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The primary reaction involving the chloromethyl group is nucleophilic substitution (SN). The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the benzene ring. For benzylic halides, both SN1 and SN2 mechanisms are possible. The presence of the carbamate group at the ortho position can influence the reaction pathway through steric hindrance and electronic effects.

The kinetics of nucleophilic substitution on benzyl (B1604629) chlorides often follow second-order kinetics, characteristic of an SN2 mechanism, where the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org However, the potential for carbocation stabilization at the benzylic position could also allow for an SN1 pathway, particularly with weak nucleophiles in polar protic solvents. Studies on the solvolysis of substituted benzyl chlorides have shown that electron-donating groups can stabilize the benzylic carbocation, favoring an SN1 mechanism, while electron-withdrawing groups favor an SN2 pathway. rsc.org

The thermodynamic favorability of these reactions is determined by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the reaction. The formation of a more stable product, driven by a negative ΔH (exothermic reaction) and/or a positive ΔS (increase in disorder), will favor the forward reaction. For instance, the reaction enthalpy for carbamate formation from amines and carbon dioxide has been studied, providing insights into the thermodynamics of reactions involving the carbamate group. iaea.org

Below is an illustrative table of hypothetical kinetic and thermodynamic parameters for the nucleophilic substitution of this compound with a generic nucleophile (Nu-), based on typical values for similar benzylic systems.

Reaction ParameterHypothetical ValueUnits
Rate Constant (k)1.5 x 10-4M-1s-1
Activation Energy (Ea)85kJ/mol
Enthalpy of Reaction (ΔH)-45kJ/mol
Entropy of Reaction (ΔS)-20J/(mol·K)
Gibbs Free Energy (ΔG)-39kJ/mol

Note: The data in this table is illustrative and intended to represent typical values for analogous reactions.

Another key transformation is the deprotection of the N-Boc group, which is typically achieved under acidic conditions. The kinetics of N-Boc cleavage have been shown to exhibit a second-order dependence on the acid concentration in some cases, suggesting a complex mechanism involving protonation of the carbamate followed by fragmentation. acs.org

Computational Chemistry and Quantum Mechanical Studies of Reaction Mechanisms

Computational chemistry and quantum mechanical calculations are powerful tools for elucidating the detailed mechanistic pathways of chemical reactions, including those involving this compound. While specific computational studies on this exact molecule are not prevalent in the literature, methods such as Density Functional Theory (DFT) and ab initio calculations are routinely used to investigate the reactivity of similar compounds.

These computational approaches can provide valuable information about:

Transition State Geometries: The geometry of the transition state provides crucial insights into the mechanism of the reaction. For example, in an SN2 reaction, the transition state would show the incoming nucleophile and the leaving group partially bonded to the benzylic carbon.

Charge Distribution and Molecular Orbitals: Analysis of the charge distribution and the frontier molecular orbitals (HOMO and LUMO) can help in predicting the sites of nucleophilic and electrophilic attack. For instance, the LUMO of this compound would likely be centered on the benzylic carbon-chlorine bond, indicating its susceptibility to nucleophilic attack.

Thermodynamic Properties: Computational methods can also be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of reaction, complementing experimental studies. nih.govacs.org

For the nucleophilic substitution reaction of this compound, computational studies could be employed to compare the energy barriers for the SN1 and SN2 pathways. This would involve locating the transition state for the SN2 reaction and the carbocation intermediate for the SN1 pathway.

A hypothetical computational analysis of the SN2 reaction with a generic nucleophile might yield the following data:

Computational ParameterHypothetical Value
Activation Energy (DFT, B3LYP/6-31G)80 kJ/mol
Reaction Energy (DFT, B3LYP/6-31G)-50 kJ/mol
Key Transition State Bond Distance (C-Cl)2.4 Å
Key Transition State Bond Distance (C-Nu)2.2 Å

Note: The data in this table is illustrative and based on typical results from DFT calculations on similar systems.

Furthermore, computational studies could investigate the mechanism of N-Boc deprotection, exploring the role of the acid catalyst and the stability of the resulting intermediates. Such studies on related carbamates have provided detailed insights into the electronic and steric factors that govern their reactivity. researchgate.net

Strategic Utility of Tert Butyl 2 Chloromethyl Benzylcarbamate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Substituted Benzylamines and Derivatives

One of the most direct and widespread applications of tert-butyl 2-(chloromethyl)benzylcarbamate is in the synthesis of N-substituted benzylamines. The benzylic chloride moiety serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide array of primary and secondary amines. This reaction provides a straightforward and efficient method for the introduction of a protected aminomethylphenyl group onto a target molecule.

The general reaction scheme involves the alkylation of an amine with this compound, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction temperature can be optimized to ensure high yields and minimize side reactions.

Table 1: Examples of N-Alkylation Reactions using this compound

Amine NucleophileProductReaction Conditions
Piperidinetert-Butyl 2-((piperidin-1-yl)methyl)benzylcarbamateK₂CO₃, CH₃CN, reflux
Morpholinetert-Butyl 2-((morpholino)methyl)benzylcarbamateEt₃N, DCM, rt
Anilinetert-Butyl 2-((phenylamino)methyl)benzylcarbamateNaH, THF, 0 °C to rt

The resulting Boc-protected benzylamine (B48309) derivatives are stable intermediates that can be used in subsequent synthetic steps. The tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under a variety of reaction conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This deprotection step cleanly yields the corresponding primary or secondary benzylamine, which can then be further functionalized.

Utilization in the Construction of Heterocyclic Architectures

The bifunctional nature of this compound makes it a particularly useful precursor for the construction of various heterocyclic ring systems. The presence of both an electrophilic chloromethyl group and a protected nucleophilic amine on the same aromatic ring allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic architectures.

For instance, this building block has been investigated in the synthesis of isoindolinones , a privileged scaffold in medicinal chemistry. Following the initial N-alkylation of a suitable nucleophile, subsequent intramolecular cyclization can be triggered to form the isoindolinone core.

Another important class of heterocyclic compounds that can potentially be accessed from this precursor are benzodiazepines . These seven-membered ring systems are of significant interest due to their diverse pharmacological activities. Synthetic strategies could involve the initial elaboration of the chloromethyl group, followed by reaction with a suitable dinucleophile and subsequent cyclization to form the benzodiazepine ring. While general methods for the synthesis of benzodiazepines are well-established, the specific use of this compound as a starting material is an area of ongoing research interest.

Role in the Synthesis of Complex Natural Products and Analogues

While this compound is a valuable tool for the synthesis of a variety of organic molecules, its direct application in the total synthesis of complex natural products is not yet widely documented in publicly available scientific literature. The synthesis of natural products often requires highly specific and stereochemically controlled reactions, and the utility of a particular building block is dependent on its ability to be incorporated efficiently into a complex synthetic route.

However, the structural motifs accessible from this compound, such as substituted benzylamines and heterocyclic systems, are present in numerous natural products. Therefore, it is plausible that this compound or its derivatives could serve as key intermediates in the synthesis of natural product analogues or in the development of novel synthetic routes to these complex molecules in the future.

Application in Fragment-Based Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.

The molecular structure of this compound possesses characteristics that make it an interesting candidate for inclusion in fragment libraries. Its relatively low molecular weight and the presence of both hydrogen bond donor and acceptor functionalities, along with a reactive handle (the chloromethyl group), provide multiple points for potential interaction with a protein's binding site.

In a fragment screening campaign, the benzylcarbamate core could be identified as a binder to a biological target. The chloromethyl group would then serve as a convenient vector for fragment evolution, allowing for the facile introduction of various substituents to probe the surrounding chemical space and enhance binding affinity and selectivity. While the general principles of FBDD are well-established, specific examples of the successful application of this compound as a fragment in a drug discovery program are not extensively reported in the public domain.

Contributions to Chemical Probe Synthesis

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. They are invaluable tools for studying biological processes and for validating new drug targets. The design of a chemical probe requires a scaffold that can be readily modified to optimize potency, selectivity, and cell permeability.

The versatile reactivity of this compound makes it an attractive starting point for the synthesis of chemical probes. The core structure can be elaborated through reactions at the chloromethyl position to introduce various functionalities, including reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of the target protein.

For example, a library of compounds based on the tert-butyl 2-(aminomethyl)benzylcarbamate scaffold could be synthesized and screened for activity against a particular target. Once a hit is identified, the synthetic route can be adapted to incorporate the necessary features for it to function as a chemical probe. This could involve the introduction of a fluorescent dye to visualize the probe's localization within a cell or a photoaffinity label to identify its binding partners.

Advanced Analytical Methodologies for Structural Characterization in Academic Research

High-Resolution Spectroscopic Techniques (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for determining the precise atomic connectivity and molecular weight of tert-butyl 2-(chloromethyl)benzylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific multi-dimensional NMR data for this compound are not widely available in published literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds, such as tert-butyl benzylcarbamate. rsc.orgnih.gov

In the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the tert-butyl group, the methylene (B1212753) protons of the benzyl (B1604629) group, the chloromethyl protons, and the aromatic protons. The aromatic region would likely exhibit a complex splitting pattern due to the ortho-substitution on the benzene (B151609) ring.

The ¹³C NMR spectrum would provide complementary information, with characteristic chemical shifts for the carbonyl carbon of the carbamate (B1207046), the quaternary and methyl carbons of the tert-butyl group, the methylene carbons, and the aromatic carbons.

Expected ¹H NMR Chemical Shifts for this compound *

ProtonsExpected Chemical Shift (ppm)
tert-Butyl (9H, singlet)~1.4-1.5
Benzyl CH₂ (2H, doublet)~4.3-4.4
Chloromethyl CH₂ (2H, singlet)~4.6-4.7
Aromatic (4H, multiplet)~7.2-7.5
NH (1H, broad singlet)~4.9-5.1
Data are estimated based on analogous compounds.

Expected ¹³C NMR Chemical Shifts for this compound *

CarbonExpected Chemical Shift (ppm)
tert-Butyl (CH₃)₃~28.4
tert-Butyl Quaternary C~79.5
Benzyl CH₂~43.0
Chloromethyl CH₂~45.0
Aromatic C~127-138
Carbonyl C=O~156.0
Data are estimated based on analogous compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, it allows for the determination of the molecular formula with a high degree of confidence. For a molecule with the formula C₁₃H₁₈ClNO₂, the expected monoisotopic mass would be a key value for confirmation. nih.gov

Chromatographic Purity Assessment and Isolation Techniques (e.g., Preparative HPLC, GC-MS)

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for the isolation and purification of the target compound from reaction mixtures. By utilizing a suitable stationary phase (e.g., silica (B1680970) gel or a bonded phase) and a carefully selected mobile phase, baseline separation of the product from starting materials, by-products, and other impurities can be achieved. The collection of the fraction corresponding to the desired peak yields the purified compound.

Spectroscopic Confirmation of Functional Group Transformations (e.g., IR, UV-Vis)

Spectroscopic techniques that probe the electronic and vibrational states of a molecule are vital for confirming the presence of key functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within this compound. Key expected absorption bands would include the N-H stretch, C-H stretches (aliphatic and aromatic), the strong C=O stretch of the carbamate, and the C-Cl stretch.

Expected IR Absorption Bands for this compound *

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch~3300-3500
C-H Stretch (aromatic)~3000-3100
C-H Stretch (aliphatic)~2850-3000
C=O Stretch (carbamate)~1680-1720
C-N Stretch~1200-1350
C-Cl Stretch~600-800
Data are estimated based on general values for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene ring in this compound would be expected to exhibit characteristic absorption bands in the UV region, typically around 254-270 nm. The exact position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring.

Microanalysis for Elemental Composition

Elemental analysis, or microanalysis, is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's molecular formula (C₁₃H₁₈ClNO₂). A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Theoretical Elemental Composition of this compound *

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.0113156.1361.05%
HydrogenH1.011818.187.11%
ChlorineCl35.45135.4513.86%
NitrogenN14.01114.015.48%
OxygenO16.00232.0012.51%
Total 255.77 100.00%

Q & A

Q. What are the established synthetic routes for tert-Butyl 2-(chloromethyl)benzylcarbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The primary synthesis involves reacting 2-(chloromethyl)benzylamine with tert-butyl chloroformate (Boc anhydride) in the presence of a base like triethylamine (TEA) to neutralize HCl byproducts. Key variables include:
  • Temperature : Maintaining 0–5°C during reagent addition minimizes side reactions (e.g., hydrolysis of the chloroformate) .
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness .
  • Base Equivalents : A 1.2–1.5 molar excess of TEA ensures complete deprotonation of the amine.
    Yield optimization may require iterative adjustments to stoichiometry and reaction time. Post-synthesis, purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

Q. What analytical techniques are most effective for characterizing tert-Butyl 2-(chloromethyl)benzylcarbamate, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR confirms the presence of the tert-butyl group (singlet at ~1.4 ppm) and aromatic protons (δ 7.2–7.5 ppm). The chloromethyl (-CH2_2Cl) group appears as a triplet (δ ~4.5–5.0 ppm) due to coupling with adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]+^+ at m/z 270.10 (C13_{13}H17_{17}ClNO2+_2^+) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C stretch) confirm the carbamate structure .

Advanced Research Questions

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions, and what mechanistic insights support this?

  • Methodological Answer : The chloromethyl group (-CH2_2Cl) is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Mechanistic studies suggest:
  • Steric Effects : The bulky tert-butyl group adjacent to the carbamate restricts nucleophilic attack to the chloromethyl site .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
  • Leaving Group Ability : Chloride’s moderate leaving capacity requires catalytic iodide (e.g., KI) for efficient substitution via in situ generation of the more labile iodide .
    Kinetic studies using 13^{13}C NMR or computational modeling (DFT) can further elucidate transition-state geometries .

Q. What strategies can resolve contradictions in reported stability data of this compound under different storage conditions?

  • Methodological Answer : Discrepancies in stability data often arise from:
  • Moisture Exposure : Hydrolysis of the chloromethyl group or carbamate can occur in humid environments. Stability assays under controlled humidity (e.g., 25°C/60% RH vs. anhydrous storage) are critical .
  • Light Sensitivity : UV-Vis spectroscopy under accelerated photodegradation conditions (e.g., ICH Q1B guidelines) identifies degradation pathways .
  • Thermal Analysis : Differential scanning calorimetry (DSC) detects melting points and exothermic decomposition events, guiding optimal storage temperatures (e.g., -20°C for long-term stability) .

Q. How can computational chemistry methods predict the behavior of tert-Butyl 2-(chloromethyl)benzylcarbamate in complex reaction mixtures?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict solubility parameters and aggregation tendencies in solvents like DCM or THF .
  • Density Functional Theory (DFT) : Calculates activation energies for nucleophilic substitution or carbamate hydrolysis, aiding in reaction pathway prioritization .
  • Docking Studies : Models interactions with biological targets (e.g., enzymes), though this compound is primarily a synthetic intermediate .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the regioselectivity of reactions involving tert-Butyl 2-(chloromethyl)benzylcarbamate?

  • Methodological Answer :
  • Competitive Reactions : Compare reaction rates of the chloromethyl group with other electrophilic sites (e.g., carbamate carbonyl) using structurally similar analogs .
  • Isotopic Labeling : 18^{18}O labeling in the carbamate group tracks competing hydrolysis pathways .
  • Kinetic Profiling : Time-course HPLC or GC-MS quantifies product ratios under varying conditions (pH, temperature) .

Q. What methodologies validate the purity of tert-Butyl 2-(chloromethyl)benzylcarbamate in multi-step syntheses?

  • Methodological Answer :
  • HPLC-PDA : Detects impurities down to 0.1% using a C18 column (acetonitrile/water gradient) .
  • Elemental Analysis : Matches experimental C/H/N/Cl values to theoretical calculations (e.g., C13_{13}H17_{17}ClNO2_2) .
  • TLC Spiking : Co-spotting with a reference standard confirms homogeneity during intermediate purification .

Safety & Handling in Academic Research

Q. What precautions are essential when handling tert-Butyl 2-(chloromethyl)benzylcarbamate in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as chloromethyl compounds may release HCl upon degradation .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate .

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